molecular formula C17H16F3NO2 B5012610 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B5012610
M. Wt: 323.31 g/mol
InChI Key: AJQUBZOGUDYWCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to the compound , involves starting from 3-sulfolene. The epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by opening of the epoxide with nucleophiles yields the desired derivatives. Amino and triazole derivatives can be synthesized from the formed product by reacting the epoxide with sodium azide, while hydroxyl analogues are obtained from cis-hydroxylation (Tan et al., 2016).

Molecular Structure Analysis

The crystal structure and Hirshfeld surface analysis of a derivative, 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, were determined, showing significant insights into the molecular arrangement and interactions within the crystal lattice. This research provides a basis for understanding the structural characteristics of similar compounds (Cheng et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of isoindole-1,3-dione derivatives have been studied through various reactions, including their interaction with N-nucleophiles. These reactions are crucial for modifying the chemical structure and thereby tuning the properties of the resulting compounds for specific applications (Mukhomodyarova & Ibragimova, 2023).

Physical Properties Analysis

The physical properties, including crystal structure and molecular interactions, of related compounds provide insights into the behavior of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. For instance, studies on the crystal structure of isomeric compounds reveal details about their conformation, molecular arrangements, and intermolecular forces, contributing to a deeper understanding of their physical characteristics (Li et al., 2005).

Chemical Properties Analysis

Investigations into the chemical behavior of isoindole-1,3-dione derivatives, focusing on their reactions with various chemical agents, have illuminated the versatile chemical properties of these compounds. This includes studies on their potential as intermediates in organic synthesis, providing a foundation for understanding the chemical properties of this compound (Satyanarayana et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Trifluoromethylated compounds, in general, can be hazardous due to their high reactivity .

Future Directions

The development of new methods for the synthesis of trifluoromethylated compounds is a hot topic in organic chemistry . These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUBZOGUDYWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387399
Record name AC1MF3WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6158-78-7
Record name AC1MF3WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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